4-Nitrocinnamaldehyde

Description

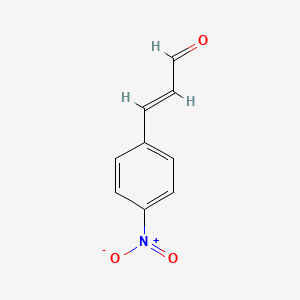

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGQVMMYDWQDEC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-79-8, 49678-08-2 | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48R8LAM7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrocinnamaldehyde CAS number and IUPAC name

An In-depth Technical Guide to 4-Nitrocinnamaldehyde for Researchers and Drug Development Professionals

Introduction

4-Nitrocinnamaldehyde is an aromatic organic compound that belongs to the cinnamaldehyde family. It is characterized by a benzene ring substituted with a nitro group at the para position and an unsaturated aldehyde side chain. This molecule serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry due to its biological activities. This guide provides a comprehensive overview of 4-nitrocinnamaldehyde, from its fundamental chemical properties and synthesis to its applications, with a focus on insights relevant to researchers in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

4-Nitrocinnamaldehyde is most commonly available as the trans or (E)-isomer, which is the more stable configuration.

| Identifier | Value | Source |

| IUPAC Name | (2E)-3-(4-nitrophenyl)prop-2-enal | [1] |

| CAS Number | 49678-08-2 (trans-isomer)[2][3][4], 1734-79-8 (unspecified isomer)[1][5][6] | |

| Molecular Formula | C₉H₇NO₃ | [1][3][5] |

| Molecular Weight | 177.16 g/mol | [1][2][3] |

| Appearance | Light yellow to brown solid/powder | |

| Melting Point | 140-143 °C | [2] |

| Synonyms | p-Nitrocinnamaldehyde, trans-4-Nitrocinnamaldehyde | [1][5] |

Synthesis of 4-Nitrocinnamaldehyde

The most common and efficient method for synthesizing 4-nitrocinnamaldehyde is the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and an aliphatic aldehyde or ketone. In this case, 4-nitrobenzaldehyde is reacted with acetaldehyde in the presence of a base.

Rationale for Experimental Design:

The choice of a base is critical; a mild base like sodium hydroxide is sufficient to deprotonate the alpha-carbon of acetaldehyde, forming an enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The subsequent dehydration of the aldol addition product is facile due to the formation of a conjugated system, which is the thermodynamic driving force for the reaction. Ethanol or an ethanol/water mixture is often used as a solvent to dissolve the reactants.

Step-by-Step Experimental Protocol:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Reagent Addition : Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) to the flask.

-

Acetaldehyde Addition : While stirring vigorously, add acetaldehyde (1.1 equivalents) dropwise to the reaction mixture. The temperature should be maintained below 10°C to minimize side reactions of acetaldehyde.

-

Reaction Progression : Allow the reaction to stir in the ice bath for 2-3 hours, and then at room temperature for an additional 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation : Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base. The solid product will precipitate out.

-

Purification : Collect the crude product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain pure 4-nitrocinnamaldehyde.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 4-Nitrocinnamaldehyde.

Applications in Research and Drug Development

Antibacterial and Antibiofilm Activity

Recent studies have highlighted the potential of 4-nitrocinnamaldehyde as a potent antimicrobial agent. It has demonstrated significant antibacterial and antibiofilm activities against both Gram-negative uropathogenic Escherichia coli (UPEC) and Gram-positive Staphylococcus aureus.[7]

| Organism | Activity | MIC | Reference |

| Uropathogenic E. coli (UPEC) | Antibacterial & Antibiofilm | 100 µg/mL | [7] |

| Staphylococcus aureus | Antibacterial & Antibiofilm | 100 µg/mL | [7] |

The mechanism of its antibiofilm activity involves the inhibition of bacterial motility and the reduction of extracellular polymeric substance (EPS) production.[7] This makes 4-nitrocinnamaldehyde and its derivatives promising candidates for the development of new therapeutics to combat biofilm-associated infections, which are notoriously resistant to conventional antibiotics.[7]

Synthetic Intermediate

The conjugated system and the reactive aldehyde group make 4-nitrocinnamaldehyde a valuable intermediate in organic synthesis. It can be used in various reactions, such as:

-

Reductions : The aldehyde can be selectively reduced to an alcohol, or the nitro group can be reduced to an amine, leading to different bifunctional molecules.

-

Wittig and Horner-Wadsworth-Emmons reactions : To further extend the conjugated system.

-

Michael additions : The α,β-unsaturated system is susceptible to nucleophilic attack.

-

Synthesis of heterocyclic compounds : It serves as a precursor for various nitrogen-containing heterocycles.

For instance, it has been used in the preparation of 2,2′-[(E)-3-(4-nitrophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one).[2]

Spectroscopic Analysis

The structure of 4-nitrocinnamaldehyde can be unequivocally confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characteristic of the trans configuration, with a large coupling constant for the vinylic protons.[8][9][10]

| Proton Assignment | Chemical Shift (ppm) (approx.) | Multiplicity | Coupling Constant (J, Hz) (approx.) |

| Aldehydic-H | 9.7-9.8 | d | ~7.5 |

| Aromatic-H (ortho to NO₂) | 8.2-8.3 | d | ~8.8 |

| Aromatic-H (meta to NO₂) | 7.7-7.8 | d | ~8.8 |

| Vinylic-H (β to C=O) | 7.5-7.6 | d | ~16 |

| Vinylic-H (α to C=O) | 6.7-6.8 | dd | ~16, ~7.5 |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) (approx.) | Functional Group | Vibration |

| 1680-1700 | C=O (Aldehyde) | Stretching |

| 1625-1645 | C=C (Alkene) | Stretching |

| 1510-1530 & 1340-1360 | NO₂ (Nitro group) | Asymmetric & Symmetric Stretching |

| 970-980 | =C-H (trans-alkene) | Out-of-plane bend |

Mass Spectrometry (MS)

The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern.[6]

| m/z | Fragment |

| 177 | [M]⁺ (Molecular ion) |

| 160 | [M - OH]⁺ |

| 130 | [M - NO₂ - H]⁺ |

| 102 | [C₇H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Safety and Handling

4-Nitrocinnamaldehyde is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Safe Handling Protocol

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11][12][13]

-

Ventilation : Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[12][13]

-

Handling : Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[12][13] Wash hands thoroughly after handling.[11][12]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[12]

-

Spills : In case of a spill, avoid generating dust.[13] Use a HEPA-filtered vacuum for cleanup.[13]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Nitrocinnamaldehyde is a compound of significant utility in both synthetic chemistry and as a lead for drug discovery. Its straightforward synthesis and versatile reactivity make it an important precursor for more complex molecules. Furthermore, its demonstrated efficacy as an antibiofilm agent opens up new avenues for the development of novel treatments for persistent bacterial infections. A thorough understanding of its properties, synthesis, and handling is essential for researchers looking to exploit its full potential.

References

-

Loba Chemie. (2015, April 9). 4–NITROBENZALDEHYDE AR MSDS | CAS 555-16-8 MSDS. [Link]

-

National Institutes of Health. (2022, June 29). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC. [Link]

-

National Institutes of Health. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem. [Link]

-

National Institute of Standards and Technology. 4-Nitrocinnamaldehyde. [Link]

-

National Institute of Standards and Technology. 4-Nitrocinnamaldehyde. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

University of Utah Chemistry Department. gHMQC NMR Spectrum. [Link]

-

ResearchGate. (PDF) Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. [Link]

Sources

- 1. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-硝基肉桂醛,主要为反式 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Nitrocinnamaldehyde, predominantly trans | CAS 49678-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. 4-Nitrocinnamaldehyde [webbook.nist.gov]

- 6. 4-Nitrocinnamaldehyde [webbook.nist.gov]

- 7. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-NITROCINNAMALDEHYDE(49678-08-2) 1H NMR spectrum [chemicalbook.com]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. lobachemie.com [lobachemie.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Physicochemical Properties of p-Nitrocinnamaldehyde

This guide provides an in-depth analysis of the core physicochemical properties of p-nitrocinnamaldehyde, a key organic compound utilized in various research and development sectors, including medicinal chemistry and material science. This document is structured to deliver not only foundational data but also the underlying scientific principles and validated experimental protocols for its characterization, tailored for researchers, scientists, and drug development professionals.

Introduction and Molecular Profile

p-Nitrocinnamaldehyde, systematically named (2E)-3-(4-nitrophenyl)prop-2-enal, is an aromatic aldehyde featuring a nitro group in the para position of the phenyl ring. This substitution profoundly influences the molecule's electronic properties and reactivity. The presence of an extended π-conjugated system, encompassing the phenyl ring, the alkene double bond, and the aldehyde carbonyl group, is responsible for its characteristic spectroscopic properties and chemical behavior. The strong electron-withdrawing nature of the para-nitro group further polarizes this system, making the compound a valuable intermediate in various chemical syntheses.[1]

Chemical Structure and Identification

The structural integrity and identity of p-nitrocinnamaldehyde are defined by its specific arrangement of atoms and functional groups.

Caption: Reactivity map of p-nitrocinnamaldehyde.

-

Aldehyde Group: Susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. [1]* Alkene Group: Can undergo conjugate (Michael) addition reactions due to the electron-withdrawing effect of the adjacent carbonyl group.

-

Nitro Group: Can be reduced to an amino group, providing a route to various aniline derivatives. The strong electron-withdrawing nature of this group deactivates the aromatic ring towards electrophilic substitution.

For optimal stability, p-nitrocinnamaldehyde should be stored in a cool (2-8°C), dark place under an inert atmosphere to prevent oxidation and degradation. [1][2]Exposure to light, air, and heat can lead to polymerization or oxidation. [3]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for determining key physicochemical properties are essential.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity. [4]A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. [4]

Caption: Workflow for Melting Point Determination. [5][6] Detailed Steps:

-

Sample Preparation: A small amount of dry, crystalline p-nitrocinnamaldehyde is finely ground.

-

Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (approximately 1-2 °C per minute) near the expected melting point. 5. Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. For high accuracy, the average of at least three consistent measurements should be taken. [7]

Protocol for Determination of Molar Absorptivity (ε)

Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εlc. [8] Detailed Steps:

-

Prepare a Stock Solution: Accurately weigh a small amount of p-nitrocinnamaldehyde and dissolve it in a suitable, UV-transparent solvent (e.g., ethanol or acetonitrile) in a volumetric flask to create a stock solution of known concentration (c₁).

-

Prepare Serial Dilutions: Prepare a series of at least four dilutions from the stock solution with accurately known concentrations (c₂, c₃, c₄, c₅).

-

Acquire UV-Vis Spectrum: Using a spectrophotometer, obtain the full absorption spectrum for the most concentrated solution to identify the wavelength of maximum absorbance (λmax).

-

Measure Absorbance: Set the spectrophotometer to λmax. Measure the absorbance (A) of the solvent (as a blank) and each of the prepared solutions.

-

Construct a Calibration Curve: Plot a graph of Absorbance (A) on the y-axis versus Concentration (c) on the x-axis.

-

Calculate Molar Absorptivity: The plot should yield a straight line passing through the origin. According to the Beer-Lambert law (A = εlc), the slope of this line is equal to εl (where l is the path length of the cuvette, typically 1 cm). [9][10]Calculate ε from the slope.

Causality Note: This multi-point calibration method is superior to a single-point calculation as it validates the linear relationship between absorbance and concentration and minimizes the impact of individual measurement errors, providing a more trustworthy value for ε. [11]

Conclusion

This guide has detailed the essential physicochemical properties of p-nitrocinnamaldehyde, grounding the data in established scientific principles and providing robust, validated protocols for their experimental determination. The unique combination of the nitro, aldehyde, and alkene functionalities within a conjugated system defines its distinct spectral characteristics, solubility profile, and chemical reactivity. For professionals in drug development and scientific research, a thorough understanding of these properties is fundamental to the successful application of this versatile compound.

References

-

Chemdad Co., Ltd. (n.d.). 4-NITROCINNAMALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrocinnamaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitrocinnamaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrocinnamaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Nitrocinnamaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrocinnamaldehyde. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of cinnamaldehyde solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Accurate measurement of molar absorptivities. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Math Centre. (n.d.). Calculating the molar absorbance coefficient (ε) from absorbance and concentration data. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

PubMed. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

-

wikiHow. (n.d.). How to Calculate Molar Absorptivity. Retrieved from [Link]

-

ResearchGate. (1978). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. Retrieved from [Link]

-

Europe PMC. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

Scribd. (n.d.). Calculation of Molar Absorbtivity. Retrieved from [Link]

-

ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

Chegg.com. (2018). Solved Here is an IR spectrum for cinnamaldehyde. Assign. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of p-nitrobenzaldehyde. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 8.4: Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. 4-NITROCINNAMALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 49678-08-2 CAS MSDS (4-NITROCINNAMALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 9. mathcentre.ac.uk [mathcentre.ac.uk]

- 10. scribd.com [scribd.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Technical Guide: Solubility Profile & Solvent Selection for 4-Nitrocinnamaldehyde

This guide provides an in-depth technical analysis of the solubility profile of 4-Nitrocinnamaldehyde (CAS: 1734-79-8). It is designed for researchers requiring precise solvent selection for synthesis, purification (recrystallization), and biological assay preparation.

Executive Summary & Chemical Profile

4-Nitrocinnamaldehyde is a nitro-substituted aromatic aldehyde predominantly used as a versatile intermediate in the synthesis of chalcones, pharmaceutical precursors, and antibiofilm agents.[1] Its solubility behavior is governed by two competing structural motifs:

-

The Nitro Group (

): A strong electron-withdrawing group that increases molecular polarity and dipole moment. -

The Cinnamyl Backbone: A conjugated, hydrophobic aromatic system that limits solubility in purely aqueous media.

Key Physicochemical Properties:

-

Physical State: Yellow to brown crystalline solid.

-

Melting Point: 140–144 °C.

-

Polarity: Moderate-High (due to conjugated push-pull system).

-

Solubility Class: Soluble in polar aprotic solvents; sparingly soluble in polar protic solvents (cold); insoluble in non-polar alkanes.

Experimental Solubility Data

While thermodynamic tables for this specific isomer are rare in open literature, operational data from synthesis and biological screening protocols establishes the following solubility limits.

Table 1: Practical Solubility Limits (Operational)

| Solvent Class | Solvent | Solubility Rating | Working Conc. (Est.)[2][3][4][5] | Application |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Biological Stock Solutions |

| Polar Aprotic | DMF | High | > 50 mg/mL | Organic Synthesis |

| Polar Protic | Ethanol (Hot) | High | ~20–30 mg/mL | Recrystallization |

| Polar Protic | Ethanol (Cold) | Low | < 2 mg/mL | Recrystallization (Anti-solvent) |

| Chlorinated | Chloroform ( | Moderate | ~10–20 mg/mL | NMR Spectroscopy |

| Chlorinated | Dichloromethane | Moderate | ~10 mg/mL | Extraction / Work-up |

| Esters | Ethyl Acetate | Moderate | ~5–10 mg/mL | TLC / Column Chromatography |

| Aqueous | Water | Insoluble | < 0.1 mg/mL | Precipitation Medium |

| Non-Polar | Hexane/Heptane | Insoluble | Negligible | Wash Solvent |

Critical Insight: The drastic solubility difference between hot and cold ethanol makes it the gold-standard solvent for purification via recrystallization.

Thermodynamic Fundamentals & Mechanism

Understanding the thermodynamics of dissolution is critical for process scale-up. The dissolution of 4-Nitrocinnamaldehyde is an endothermic process (

Structural Analogue Modeling

In the absence of specific Apelblat parameters for 4-Nitrocinnamaldehyde, data from its structural analogue, 4-Nitrobenzaldehyde , serves as a reliable predictive model.

-

Apelblat Equation Fit: Solubility (

) typically follows -

Trend: Solubility generally follows the order: DMF > Acetone > Ethyl Acetate > Ethanol > Toluene .[7]

-

Mechanism: The high dipole moment of the nitro group interacts favorably with the high dielectric constants of DMF and DMSO via dipole-dipole interactions. In alcohols (ethanol), hydrogen bonding with the aldehyde oxygen occurs, but the hydrophobic phenyl ring limits overall solubility at low temperatures.

Practical Applications & Protocols

Protocol: Recrystallization from Ethanol

This protocol utilizes the steep solubility curve of 4-Nitrocinnamaldehyde in ethanol to remove impurities.

Reagents: Crude 4-Nitrocinnamaldehyde, 95% Ethanol (EtOH). Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Büchner funnel.

-

Saturation: Place crude solid in a flask. Add minimum volume of hot ethanol (approx. 60–70 °C) dropwise while swirling.

-

Dissolution: Heat until the solid just dissolves. Note: If solution is dark/colored, activated charcoal treatment may be required.

-

Cooling: Remove from heat and allow to cool slowly to room temperature. Do not disturb.

-

Nucleation: Yellow needles should form.[8] For maximum yield, cool further in an ice bath (0–4 °C) for 30 minutes.

-

Filtration: Filter crystals via vacuum filtration.[9][10] Wash with ice-cold ethanol (to remove surface impurities without redissolving product).

-

Drying: Dry in a vacuum oven at 40 °C.

Protocol: Preparation of Biological Stock Solution (100 mM)

For in vitro assays (e.g., antibiofilm or cytotoxicity), a stable stock solution is required.

-

Calculation: Molecular Weight = 177.16 g/mol .[1]

-

Target: 10 mL of 100 mM solution.

-

Mass required:

.

-

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Procedure: Weigh 177.2 mg of powder into a sterile vial. Add 10 mL DMSO. Vortex until clear.

-

Storage: Aliquot and store at -20 °C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Visualizations

Solvent Selection Decision Tree

This logic flow aids in selecting the correct solvent based on the experimental goal.

Figure 1: Decision tree for selecting the optimal solvent based on experimental application.

Solubility Determination Workflow (Gravimetric)

If exact solubility data is required for a specific solvent system, follow this self-validating workflow.

Figure 2: Standardized workflow for experimentally determining solubility limits.

References

-

PubChem. (n.d.).[1] 4-Nitrocinnamaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1953). o-Nitrocinnamaldehyde (Synthesis & Purification). Coll. Vol. 3, p. 626. Retrieved from [Link]

-

Zhang, Y., et al. (2021). "Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents". Journal of Molecular Liquids. (Inferred analogue data). Retrieved from [Link]

Sources

- 1. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. youtube.com [youtube.com]

- 5. 4-NITROCINNAMALDEHYDE(49678-08-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Home Page [chem.ualberta.ca]

- 10. web.mnstate.edu [web.mnstate.edu]

Technical Guide: Synthesis of 4-Nitrocinnamaldehyde via Cross-Aldol Condensation

The following technical guide details the synthesis of 4-Nitrocinnamaldehyde via the aldol condensation mechanism. This document is structured for researchers and process chemists, focusing on mechanistic control, experimental rigor, and reproducibility.

Executive Summary

The synthesis of 4-Nitrocinnamaldehyde (CAS: 1734-79-8) via the cross-aldol condensation of 4-nitrobenzaldehyde and acetaldehyde presents a classic challenge in chemoselectivity. While the reaction is thermodynamically driven by the formation of a conjugated enone system, it is kinetically plagued by the self-condensation of acetaldehyde (poly-aldolization).

This guide provides a protocol that prioritizes kinetic control through the "Slow Addition" technique, minimizing side reactions. We analyze the base-catalyzed mechanism, providing a self-validating workflow that ensures the preferential formation of the crossed product over the homocoupled byproduct.

Mechanistic Deep Dive

The reaction follows a base-catalyzed Claisen-Schmidt condensation pathway. The presence of the nitro group (

Reaction Pathway[1]

-

Enolate Formation (Kinetic Step): The base (typically

) abstracts an -

Nucleophilic Attack (C-C Bond Formation): The acetaldehyde enolate attacks the highly electrophilic carbonyl of 4-nitrobenzaldehyde.

-

Protonation: The resulting alkoxide abstracts a proton from water/solvent to form the

-hydroxy aldehyde (aldol adduct). -

E1cB Elimination (Thermodynamic Step): Under basic conditions and heat, a proton is removed from the

-position, followed by the ejection of the hydroxide leaving group. This step is irreversible and driven by the stability of the extended

Mechanistic Visualization

The following diagram illustrates the molecular transformations and the critical "Selectivity Gate" where side reactions are suppressed.[1]

Figure 1: Mechanistic pathway highlighting the critical competition between the desired cross-aldol attack and the undesired self-condensation of acetaldehyde.

Experimental Protocol

This protocol utilizes a semi-batch process to maintain a low instantaneous concentration of acetaldehyde, thereby favoring the cross-reaction with the excess 4-nitrobenzaldehyde.

Reagents & Equipment

-

Reactant A: 4-Nitrobenzaldehyde (15.1 g, 100 mmol) - Recrystallize if impure.

-

Reactant B: Acetaldehyde (5.0 g, ~110 mmol) - Freshly distilled is critical.

-

Catalyst: Sodium Hydroxide (10% aq. solution) or KOH in Ethanol.

-

Solvent: Ethanol (95%) and Water.[2]

-

Apparatus: 3-neck round bottom flask, pressure-equalizing addition funnel, thermometer, ice-salt bath (

).

Step-by-Step Methodology

| Step | Operation | Critical Parameter / Rationale |

| 1 | Preparation | Dissolve 4-nitrobenzaldehyde (100 mmol) in 100 mL Ethanol in the 3-neck flask. Cool to 0–5°C . |

| 2 | Catalyst Addition | Add 10 mL of 10% NaOH solution dropwise. The solution may darken (formation of hemiacetal species). |

| 3 | Controlled Addition | Mix Acetaldehyde (110 mmol) with 20 mL pre-cooled Ethanol in the addition funnel. Add dropwise over 45–60 minutes. |

| 4 | Reaction Phase | Stir at 0–5°C for 2 hours. Low temperature suppresses polymerization. |

| 5 | Dehydration | Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. If precipitation is slow, heat gently to 40°C for 1 hour. |

| 6 | Quenching | Neutralize with dilute Acetic Acid (to pH ~7). This stops the reaction and prevents Cannizzaro side reactions. |

| 7 | Isolation | Cool in an ice bath. The yellow precipitate (crude product) is collected via vacuum filtration. |

| 8 | Purification | Recrystallize from hot Ethanol (95%). Filter while hot to remove polymer residues. |

Workflow Diagram

Figure 2: Operational workflow emphasizing the slow addition phase.

Optimization & Troubleshooting

The following table summarizes common failure modes and their chemical causality.

| Observation | Diagnosis | Corrective Action |

| Low Yield (<30%) | Acetaldehyde self-condensation (Polymerization). | Reduce addition rate; ensure temperature stays <5°C during addition. |

| Red/Brown Tar | Cannizzaro reaction or excessive polymerization. | Base concentration too high; use weaker base ( |

| Product is Oil | Incomplete dehydration (Aldol adduct remains). | Increase reaction time at room temp or gently reflux (40-50°C) before quenching. |

| Impurity Peaks (NMR) | Presence of cis-isomer or unreacted aldehyde. | Recrystallize slowly from Ethanol; trans-isomer is thermodynamically favored and less soluble. |

Green Chemistry Alternative

For researchers seeking metal-free or solvent-minimized routes, Organocatalysis using L-Proline has shown promise.

-

Protocol: 10 mol% L-Proline in DMSO/Water.

-

Benefit: Milder conditions, higher stereoselectivity for the E-isomer.

-

Reference: See List et al. for general proline-catalyzed cross-aldol methodologies [1].

References

-

List, B., et al. (2006). The Direct Catalytic Asymmetric Aldol Reaction. National Institutes of Health (PMC). Link

-

BenchChem. (2025).[2][3][4] Synthesis of 4-Nitrobenzaldehyde Protocols. Link

-

Organic Syntheses. (1953). o-Nitrocinnamaldehyde Synthesis (Analogous Procedure). Org. Synth. 1953, 33, 60. Link

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Mechanisms. Link

Sources

A Guide to the Spectroscopic Characterization of 4-Nitrocinnamaldehyde

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Nitrocinnamaldehyde (C₉H₇NO₃), a valuable intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, accurate structural elucidation and purity assessment are paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of the trans isomer of 4-Nitrocinnamaldehyde, grounded in field-proven insights and established methodologies.

Introduction: The Molecular Blueprint

4-Nitrocinnamaldehyde is an aromatic aldehyde featuring a nitro group substituent on the phenyl ring, conjugated with a propenal side chain. This extensive conjugation and the presence of distinct functional groups (aldehyde, alkene, aromatic ring, and nitro group) give rise to a unique and interpretable spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the characterization of novel derivatives.

The structural integrity of this molecule is the foundation of its chemical reactivity and potential applications. Spectroscopic techniques provide a non-destructive means to verify this structure with high fidelity.

Caption: Molecular structure of 4-Nitrocinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the anisotropic effects of the aromatic ring and the alkene, results in a well-dispersed and highly informative spectrum.

The choice of a suitable deuterated solvent is the first critical step. 4-Nitrocinnamaldehyde is soluble in chloroform-d (CDCl₃), which provides a clean spectral window.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Nitrocinnamaldehyde and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present. The final solution height should be ~4-5 cm.

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized through a process called shimming, using the deuterium lock signal from the solvent.

-

Acquisition: Acquire the ¹H NMR spectrum. Standard parameters on a 400 MHz spectrometer typically include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

The ¹H NMR spectrum of trans-4-nitrocinnamaldehyde in CDCl₃ exhibits five distinct signals corresponding to its seven protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-c (Aldehyde) | 9.80 | Doublet (d) | 7.5 | 1H |

| H-f, H-f' (Aromatic) | 8.31 | Doublet (d) | ~8.7 | 2H |

| H-e, H-e' (Aromatic) | 7.76 | Doublet (d) | ~8.7 | 2H |

| H-b (Vinylic) | 7.57 | Doublet (d) | 16.2 | 1H |

| H-a (Vinylic) | 6.83 | Doublet of Doublets (dd) | 16.2, 7.5 | 1H |

| Data sourced from ChemicalBook.[1] |

-

Aldehyde Proton (H-c, 9.80 ppm): This proton is the most deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and its anisotropic field. It appears as a doublet due to coupling with the adjacent vinylic proton (H-a).

-

Aromatic Protons (H-f/f', 8.31 ppm & H-e/e', 7.76 ppm): The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing nitro group (H-f/f') are significantly downfield compared to those ortho to the cinnamoyl group (H-e/e').

-

Vinylic Protons (H-b, 7.57 ppm & H-a, 6.83 ppm): These two protons on the double bond show a large coupling constant (J = 16.2 Hz), which is definitive for a trans stereochemistry. H-b is coupled only to H-a, appearing as a doublet. H-a is coupled to both H-b and the aldehyde proton H-c, resulting in a doublet of doublets.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The protocol is similar to that for ¹H NMR, but typically requires a higher sample concentration due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation: Dissolve 15-25 mg of 4-Nitrocinnamaldehyde in 0.6-0.7 mL of CDCl₃.

-

Acquisition: A proton-decoupled ¹³C NMR experiment is standard. This involves irradiating the protons to collapse all ¹³C-¹H couplings, resulting in a spectrum of singlets for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

The IR spectrum of 4-Nitrocinnamaldehyde is dominated by strong absorptions from its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1635 | Medium | C=C Stretch (Alkene) |

| ~1595 | Medium | C=C Stretch (Aromatic) |

| ~1515 | Strong | Asymmetric NO₂ Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~975 | Strong | C-H Out-of-plane bend (trans-alkene) |

| Data interpreted from the NIST Chemistry WebBook IR Spectrum.[2] |

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp peak in this region is characteristic of the aldehyde carbonyl group. Conjugation lowers this frequency slightly from a typical saturated aldehyde (~1725 cm⁻¹).

-

NO₂ Stretches (~1515 and ~1345 cm⁻¹): Two very strong and distinct peaks are the unmistakable signature of the nitro group. The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch.

-

Alkene and Aromatic Stretches (~1635 and ~1595 cm⁻¹): The C=C stretching vibrations for the alkene and the aromatic ring appear in this region.

-

trans-Alkene Bend (~975 cm⁻¹): A strong absorption near this value is highly diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene, confirming the stereochemistry observed in the ¹H NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 4-Nitrocinnamaldehyde, the highly conjugated π-system allows for electronic transitions at relatively low energies, resulting in absorption in the UV region.

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or ethanol are common choices.

-

Solution Preparation: Prepare a dilute stock solution of 4-Nitrocinnamaldehyde with a precisely known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (or run a baseline correction) across the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

The UV-Vis spectrum is characterized by strong absorption bands corresponding to π → π* electronic transitions within the extensive conjugated system.

| λmax (nm) | Electronic Transition |

| ~315 | π → π* |

| Data sourced from SpectraBase.[3] |

The primary absorption maximum (λmax) around 315 nm is attributed to a π → π* transition involving the entire conjugated system, from the nitro-substituted phenyl ring through the double bond to the carbonyl group. The extensive conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to a longer wavelength (a bathochromic shift) compared to its non-conjugated components. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed as a shoulder at a longer wavelength, though it is often obscured by the much stronger π → π* band.

Conclusion

The comprehensive spectroscopic analysis of 4-Nitrocinnamaldehyde provides a self-validating dataset for its structural confirmation. ¹H and ¹³C NMR define the precise atomic connectivity and stereochemistry, IR spectroscopy confirms the presence of all key functional groups, and UV-Vis spectroscopy elucidates the nature of its conjugated electronic system. Together, these techniques offer an unambiguous and robust characterization essential for any research or development endeavor involving this compound.

References

-

PubChem. (n.d.). 4-Nitrocinnamaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 4-Nitro-cinnamaldehyde. SpectraBase. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitrocinnamaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Utah. (n.d.). gHMQC NMR Spectrum. Retrieved from [Link]

-

Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum of 4-Nitrocinnamaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide: 1H NMR Spectrum Interpretation of 4-Nitrocinnamaldehyde

Executive Summary

4-Nitrocinnamaldehyde (CAS: 1734-79-8) is a critical intermediate in the synthesis of pharmaceuticals and organic dyes, often utilized in Knoevenagel condensations.[1] Its proton nuclear magnetic resonance (

This guide provides a rigorous analysis of the 4-nitrocinnamaldehyde spectrum in Chloroform-d (

Molecular Architecture & Electronic Theory

To interpret the spectrum, one must first understand the electronic environment of the protons. 4-Nitrocinnamaldehyde possesses a "push-pull" electronic system, though in this specific case, both terminal groups (Nitro and Aldehyde) are electron-withdrawing, creating a highly electron-deficient aromatic ring and alkene chain.

Structural Zones[1][2][3]

-

The Aldehyde (CHO): An anisotropic group that strongly deshields the aldehydic proton.

-

The Alkene Linker (

): A conjugated system where resonance effects differentiate the -

The Aromatic Core: A para-substituted benzene ring. The nitro group (

) exerts a powerful inductive (

Visualization: Electronic Logic Flow

The following diagram maps the structural features to their expected spectral consequences.

Caption: Figure 1. Causal map linking functional groups to specific NMR chemical shift regions.

Experimental Protocol (Self-Validating)

High-resolution data depends on proper sample preparation. The following protocol minimizes solvent artifacts and ensures resolution of the aromatic coupling patterns.

Materials

-

Analyte: ~10–15 mg 4-Nitrocinnamaldehyde (Solid).

-

Solvent: 0.6 mL Chloroform-d (

, 99.8% D) with 0.03% TMS (Tetramethylsilane).-

Note: DMSO-

may be used if solubility is an issue, but it will shift the aldehyde peak downfield and may broaden signals due to viscosity.

-

-

Tube: 5mm high-precision NMR tube.

Workflow

-

Dissolution: Dissolve solid fully in

. Ensure the solution is clear yellow; turbidity indicates undissolved solids which will ruin shimming. -

Filtration (Optional): If particles persist, filter through a small plug of glass wool into the NMR tube.

-

Acquisition:

-

Pulse Angle:

(standard). -

Relaxation Delay (

): -

Scans: 16–32 scans are usually sufficient for this concentration.

-

-

Processing:

-

Reference the TMS peak to 0.00 ppm or the residual

peak to 7.26 ppm. -

Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to reduce noise.

-

Spectral Analysis & Interpretation

The spectrum of 4-nitrocinnamaldehyde in

Data Summary Table

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |

| Aldehyde (H-1) | 9.79 – 9.81 | Doublet (d) | 1H | |

| Aromatic (Ortho to | 8.28 – 8.32 | Doublet* (d) | 2H | |

| Aromatic (Meta to | 7.75 – 7.78 | Doublet* (d) | 2H | |

| Vinyl | 7.55 – 7.59 | Doublet (d) | 1H | |

| Vinyl | 6.83 – 6.86 | Doublet of Doublets (dd) | 1H | |

| Solvent ( | 7.26 | Singlet | - | - |

*Note: The aromatic region is technically an AA'BB' system but often appears as two distinct doublets (pseudo-AB) in lower field strengths.

Detailed Breakdown

Region 1: The Aldehyde (9.5 – 10.0 ppm)

-

Signal: A clean doublet at ~9.80 ppm .

-

Mechanism: The carbonyl oxygen creates a strong magnetic anisotropy, deshielding the attached proton.

-

Coupling: It appears as a doublet because it couples to the adjacent

-vinyl proton (H-2) with a constant of -

Validation: If this peak is a singlet, your sample may be oxidized to the carboxylic acid (4-nitrocinnamic acid), or the coupling is unresolved due to poor shimming.

Region 2: The Aromatic Zone (7.7 – 8.4 ppm)[2]

-

Pattern: Two sets of signals integrating to 2H each.[1]

-

H-Ortho (to

): The doublet at ~8.30 ppm .[2] The nitro group is strongly electron-withdrawing. It pulls electron density away from the ring, particularly at the ortho and para positions. Since the para position is occupied by the alkene chain, the ortho protons are heavily deshielded (shifted downfield). -

H-Meta (to

): The doublet at ~7.77 ppm . These are closer to the alkene chain.[1] While still deshielded relative to benzene (7.26 ppm), they are less affected by the nitro group than their neighbors.

Region 3: The Alkene Linker (6.5 – 7.6 ppm)

This region confirms the connectivity and stereochemistry.

-

-Proton (H-3): Found at ~7.57 ppm .

-

Why Downfield? Resonance theory (

) places partial positive charge character on the

-

-

-Proton (H-2): Found at ~6.85 ppm .[2]

-

Why Upfield? It is closer to the carbonyl but lacks the resonance deshielding of the

-proton. -

Multiplicity: It appears as a doublet of doublets (dd) . It couples to the

-proton (large

-

Stereochemistry: The "Trans" Confirmation

The most critical structural validation provided by NMR is the geometry of the double bond.

-

The Metric: The coupling constant (

) between the -

The Rule:

-

Cis (Z) coupling:

Hz. -

Trans (E) coupling:

Hz.

-

-

The Result: 4-Nitrocinnamaldehyde typically exhibits

Hz .[2] This large value confirms the (E)-isomer (trans) configuration, which is thermodynamically favored during synthesis.

Stereochemical Validation Workflow

Caption: Figure 2.[1][3] Logic flow for determining stereochemistry based on coupling constants.

References

-

Sigma-Aldrich. (n.d.).[1][4] 4-Nitrocinnamaldehyde, predominantly trans.[1][2][4][5][6][7] Product No. 281670.[1] Retrieved from [4]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[7] SDBS No. 6046: 4-Nitrocinnamaldehyde. Spectral Database for Organic Compounds (SDBS).[7] Retrieved from

-

ChemicalBook. (2025). 4-Nitrocinnamaldehyde NMR Spectrum. Retrieved from [2]

-

PubChem. (n.d.). 4-Nitrocinnamaldehyde Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-NITROCINNAMALDEHYDE(49678-08-2) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Nitrocinnamaldehyde, predominantly trans 98 49678-08-2 [sigmaaldrich.com]

- 5. 4-Nitrocinnamaldehyde, predominantly trans | CAS 49678-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.utah.edu [chemistry.utah.edu]

An In-depth Technical Guide to the FT-IR Analysis of Functional Groups in 4-Nitrocinnamaldehyde

Introduction

4-Nitrocinnamaldehyde is a valuable organic compound characterized by a multifaceted structure that includes an aromatic nitro group, an aldehyde, and a carbon-carbon double bond, all conjugated within one molecule. This unique arrangement of functional groups makes it a significant subject for spectroscopic analysis. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a primary analytical technique for the structural elucidation and quality control of such molecules. It provides a rapid, non-destructive, and highly specific fingerprint of the compound by probing its molecular vibrations.

This guide offers a detailed exploration of the FT-IR spectrum of 4-Nitrocinnamaldehyde. We will dissect the spectrum by correlating specific absorption bands with the vibrational modes of each functional group. The causality behind observed peak positions, particularly the shifts induced by electronic and resonance effects, will be explained. Furthermore, this document provides a field-proven, step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR), a common and efficient FT-IR sampling technique.

Molecular Structure and Key Functional Groups

To interpret the FT-IR spectrum of 4-Nitrocinnamaldehyde, it is essential to first understand its molecular architecture. The structure consists of a benzene ring substituted with a nitro group (NO₂) at the para position relative to a propenal side chain. This arrangement creates an extended conjugated system, which significantly influences the vibrational frequencies of the involved functional groups.

The primary functional groups for FT-IR analysis are:

-

The Aromatic Nitro Group (-NO₂)

-

The Conjugated Aldehyde Group (-CHO)

-

The α,β-Unsaturated Alkene Group (C=C)

-

The Para-Substituted Benzene Ring

Caption: Molecular structure of 4-Nitrocinnamaldehyde with key functional groups highlighted.

FT-IR Spectral Analysis: A Functional Group Approach

The infrared spectrum of 4-Nitrocinnamaldehyde is rich with information. The analysis below breaks down the characteristic absorption bands by functional group.

The Aromatic Nitro Group (NO₂) Vibrations

The nitro group is strongly electron-withdrawing and highly polar, which results in some of the most intense and easily identifiable peaks in the spectrum.[1][2]

-

Asymmetric NO₂ Stretch (νₐₛ): This vibration produces a very strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to its aliphatic counterparts.[1][3] For 4-Nitrocinnamaldehyde, this peak is expected around 1523 cm⁻¹ .[4]

-

Symmetric NO₂ Stretch (νₛ): A second strong band appears in the 1360-1290 cm⁻¹ range, corresponding to the symmetric stretching of the two N-O bonds.[1][3] In this molecule, it is typically observed near 1343 cm⁻¹ .[4]

The presence of these two strong bands is a definitive indicator of the nitro functional group.[2]

The Conjugated Aldehyde Group (CHO) Vibrations

The aldehyde group provides several distinct vibrational bands.

-

Carbonyl C=O Stretch (νC=O): The C=O stretching vibration in aldehydes gives rise to a strong absorption band.[5][6] For saturated aliphatic aldehydes, this peak appears around 1740-1720 cm⁻¹. However, in 4-Nitrocinnamaldehyde, the aldehyde group is conjugated with both a C=C double bond and the aromatic ring. This extended conjugation delocalizes the pi-electrons, weakening the C=O double bond and lowering its vibrational frequency.[5][7][8] Consequently, the C=O stretch is expected in the range of 1710-1685 cm⁻¹ .[7][9]

-

Aldehydic C-H Stretch (νC-H): A key diagnostic feature for aldehydes is the C-H stretching of the hydrogen attached to the carbonyl carbon.[5] This typically appears as a pair of weak to medium bands, one near 2860-2800 cm⁻¹ and another, often more distinct, near 2760-2700 cm⁻¹ .[5] The latter peak is particularly useful for distinguishing aldehydes from ketones.[10]

The α,β-Unsaturated System and Aromatic Ring Vibrations

The carbon-carbon double bonds of the vinyl group and the aromatic ring also produce characteristic absorptions.

-

Alkene C=C Stretch (νC=C): The stretching of the carbon-carbon double bond in the cinnamaldehyde backbone typically gives a medium intensity peak around 1650 cm⁻¹ . Its intensity is enhanced due to conjugation with the carbonyl group.

-

Aromatic C=C Stretch (νC=C): The in-ring C=C stretching vibrations of the benzene ring usually appear as a set of two or three bands of variable intensity in the 1600-1400 cm⁻¹ region.[11] Common peaks are expected near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[11]

-

Aromatic C-H Stretch (νC-H): The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹. Look for weak to medium bands in the 3100-3000 cm⁻¹ region.[11] For 4-nitrobenzaldehyde, a related compound, these vibrations are noted around 3113-3099 cm⁻¹.

-

Out-of-Plane C-H Bending (γC-H): The substitution pattern on the benzene ring can be inferred from the strong out-of-plane ("oop") C-H bending vibrations in the 900-675 cm⁻¹ region.[11] For a para-substituted (1,4-disubstituted) ring, a strong band is expected between 800-860 cm⁻¹ .

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders like 4-Nitrocinnamaldehyde due to its minimal sample preparation requirements and ease of use.[12][13]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., a lint-free tissue).

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere and is essential for generating a clean sample spectrum.

-

-

Sample Application:

-

Place a small amount of the 4-Nitrocinnamaldehyde powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.[14]

-

-

Pressure Application:

-

Sample Spectrum Collection:

-

Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After data collection, clean the sample from the ATR crystal using the same procedure as in Step 2.

-

If necessary, apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.

-

Caption: Experimental workflow for ATR-FT-IR analysis of a solid sample.

Data Summary Table

The following table summarizes the expected characteristic FT-IR absorption bands for 4-Nitrocinnamaldehyde.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 2860 - 2800 | Weak | C-H Stretch | Aldehyde (-CHO) |

| 2760 - 2700 | Medium-Weak | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |

| 1710 - 1685 | Strong | C=O Stretch (Conjugated) | Aldehyde (-CHO) |

| ~1650 | Medium | C=C Stretch | Alkene |

| 1600 - 1585 | Medium-Variable | C=C Stretch (In-ring) | Aromatic Ring |

| 1550 - 1475 | Very Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1500 - 1400 | Medium-Variable | C=C Stretch (In-ring) | Aromatic Ring |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 860 - 800 | Strong | C-H Out-of-Plane Bend | Aromatic (p-subst.) |

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 4-Nitrocinnamaldehyde. The spectrum provides a clear and detailed vibrational fingerprint, allowing for the unambiguous identification of its key functional groups. The strong, characteristic asymmetric and symmetric stretches of the nitro group, the conjugated carbonyl stretch of the aldehyde, and the specific C-H vibrations of both the aldehyde and the aromatic ring collectively confirm the molecule's identity. The step-by-step ATR-FT-IR protocol described herein offers a reliable and efficient method for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and quality control settings.

References

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available from: [Link].

-

S. Periandy, et al. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics. Available from: [Link].

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link].

-

University of Calgary. IR: nitro groups. Available from: [Link].

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link].

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link].

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link].

-

NIST WebBook. 4-Nitrocinnamaldehyde. Available from: [Link].

-

University of Calgary. IR: aldehydes. Available from: [Link].

-

PMC. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available from: [Link].

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link].

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available from: [Link].

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link].

-

PubChem - NIH. 4-Nitrocinnamaldehyde. Available from: [Link].

-

ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link].

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link].

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

-

RSC Publishing. Ultraviolet and infrared spectra of some aromatic nitro-compounds. Available from: [Link].

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

-

Ir Spectra Functional Groups. Ir Spectra Functional Groups. Available from: [Link].

-

ResearchGate. FTIR spectra of cinnamaldehyde, Acetem, and their mixture. The Acetem.... Available from: [Link].

-

YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jascoinc.com [jascoinc.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. agilent.com [agilent.com]

- 15. drawellanalytical.com [drawellanalytical.com]

Introduction: The Analytical Imperative for 4-Nitrocinnamaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Nitrocinnamaldehyde

4-Nitrocinnamaldehyde (C₉H₇NO₃, Molecular Weight: 177.16 g/mol ) is a key intermediate in organic synthesis, finding application in the development of pharmaceuticals and specialized chemical agents. Its structure, comprising a nitro-substituted aromatic ring conjugated with an α,β-unsaturated aldehyde, presents a unique and informative fragmentation pattern in mass spectrometry. For researchers in drug discovery and process development, a deep understanding of this fragmentation is not merely academic; it is foundational for unambiguous compound identification, purity assessment, and reaction monitoring.

This guide provides a detailed exploration of the mass spectral behavior of 4-nitrocinnamaldehyde, primarily under Electron Ionization (EI), the most common ionization technique for this class of molecule. We will dissect the fragmentation pathways, rationalize the formation of key ions, and provide actionable experimental protocols. The insights herein are designed to equip researchers with the expertise to interpret their own data with confidence and precision.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of Electron Ionization (70 eV), 4-nitrocinnamaldehyde undergoes extensive and predictable fragmentation. The resulting mass spectrum is a rich fingerprint, characterized by a discernible molecular ion and a series of daughter ions that reveal the molecule's structural components piece by piece. The NIST WebBook and other spectral databases provide reference spectra for this compound, forming the basis of our analysis.[1][2][3]

The molecular ion (M⁺•) is readily observed at a mass-to-charge ratio (m/z) of 177.[1][2] Its presence is crucial, as it confirms the molecular weight of the analyte. The stability of the conjugated aromatic system ensures that the molecular ion is sufficiently abundant to be easily identified.

Key Fragmentation Pathways

The fragmentation of 4-nitrocinnamaldehyde is dominated by cleavages related to the nitro group and the aldehyde functional group, as well as the stability of the aromatic system.

-

Loss of the Nitro Group (NO₂): A characteristic fragmentation for aromatic nitro compounds is the loss of the nitro group (•NO₂, 46 Da).[4][5] This leads to the formation of the cinnamaldehyde cation at m/z 131 . This ion subsequently loses a hydrogen radical (H•) to form a highly stable, conjugated cation at m/z 130 , which is one of the most abundant ions in the spectrum.[1]

-

Formation of the Base Peak (m/z 160): The most intense peak in the spectrum, the base peak, is observed at m/z 160 .[1] This corresponds to the loss of a neutral mass of 17 Da. This is best explained by a rearrangement process involving the nitro group, known as a "nitro-nitrite" rearrangement, followed by the loss of a hydroxyl radical (•OH). This type of rearrangement, while complex, is known to occur in certain nitroaromatic compounds.

-

Cleavage of the Aldehyde Group: The aldehyde functionality provides a clear pathway for fragmentation.

-

Formation of Aromatic Fragments: As fragmentation proceeds, we observe ions characteristic of the stable aromatic core.

-

The ion at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), a hallmark of benzene-containing compounds.[6] It is formed by the fragmentation of the side chain from ions like m/z 103 (from an alternative pathway) or m/z 102.

-

Further fragmentation of the phenyl cation by loss of acetylene (C₂H₂, 26 Da) yields the ion at m/z 51 .[6]

-

The major fragmentation pathways under EI are visualized in the diagram below.

Caption: Primary Electron Ionization (EI) fragmentation pathways for 4-Nitrocinnamaldehyde.

Part 2: A Predictive Look at Electrospray Ionization (ESI-MS)

While EI is ideal for volatile, thermally stable compounds, Electrospray Ionization (ESI) is the gold standard for polar, less volatile molecules and is ubiquitous in LC-MS applications. Although specific ESI-MS/MS data for 4-nitrocinnamaldehyde is less common in public databases, we can predict its behavior based on established principles of ESI fragmentation.[7]

In positive-ion mode ESI, 4-nitrocinnamaldehyde would be expected to form a protonated molecule, [M+H]⁺, at m/z 178 . Collision-Induced Dissociation (CID) of this precursor ion would likely proceed via pathways that maintain charge.

Predicted ESI-MS/MS Fragmentation:

-

Neutral Loss of Water: The protonated aldehyde can readily lose a molecule of water (H₂O, 18 Da) to form a highly stabilized acylium ion at m/z 160 .

-

Neutral Loss of Nitrous Acid: A plausible pathway involves the loss of nitrous acid (HNO₂, 47 Da), leading to a fragment at m/z 131 .

-

Loss of Carbon Monoxide: Following the initial loss of water, the fragment at m/z 160 could subsequently lose CO (28 Da) to produce an ion at m/z 132 .

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 4-Nitrocinnamaldehyde.

Part 3: Data Summary

The following table summarizes the key ions observed in the Electron Ionization mass spectrum of 4-nitrocinnamaldehyde, based on data from the ChemicalBook spectral database.[1]

| m/z | Relative Intensity (%) | Proposed Neutral Loss | Proposed Ion Structure |

| 177 | 74.0 | - | Molecular Ion [C₉H₇NO₃]⁺• |

| 160 | 100.0 | •OH (17 Da) | [C₉H₆NO₂]⁺• |

| 131 | 28.3 | •NO₂ (46 Da), then H• (1 Da) | [C₉H₆O]⁺ |

| 130 | 76.7 | •NO₂ (46 Da) | [C₉H₇O]⁺ |

| 103 | 42.9 | •NO₂ (46 Da), then CO (28 Da) | [C₇H₇]⁺ (Tropylium ion analogue) |

| 102 | 39.4 | •NO₂ (46 Da), H• (1 Da), CO (28 Da) | [C₇H₆]⁺• |

| 77 | 60.3 | C₇H₆ side chain | Phenyl Cation [C₆H₅]⁺ |

| 51 | 24.3 | C₂H₂ (26 Da) from m/z 77 | [C₄H₃]⁺ |

Part 4: Experimental Protocol for GC-MS Analysis

This protocol outlines a robust method for acquiring a high-quality EI mass spectrum of 4-nitrocinnamaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This self-validating system ensures reproducibility and accuracy.

Sample Preparation

-

Objective: To prepare a dilute solution of the analyte suitable for GC injection.

-

Procedure:

-

Accurately weigh approximately 1 mg of 4-nitrocinnamaldehyde solid.

-

Dissolve the solid in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL autosampler vial.

-

Vortex the vial for 30 seconds to ensure complete dissolution. The final concentration will be ~1 mg/mL.

-

GC-MS Instrumentation and Parameters

-

Rationale: The GC parameters are chosen to ensure good chromatographic separation and peak shape, while the MS parameters are standard for generating a library-searchable EI spectrum.

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 450.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Data Analysis

-

Procedure:

-

Identify the chromatographic peak corresponding to 4-nitrocinnamaldehyde.

-

Extract the mass spectrum from the apex of the peak.

-

Subtract the background spectrum from an adjacent region to obtain a clean spectrum.

-

Compare the resulting spectrum against a reference library (e.g., NIST) for confirmation.[2]

-

Analyze the fragmentation pattern as detailed in Part 1 of this guide.

-

Caption: A validated workflow for the GC-MS analysis of 4-Nitrocinnamaldehyde.

Conclusion

The mass spectrometry fragmentation of 4-nitrocinnamaldehyde is a highly informative process, governed by the interplay between its aromatic nitro and unsaturated aldehyde functionalities. Under Electron Ionization, the molecule yields a rich fingerprint spectrum with a strong molecular ion and characteristic fragments at m/z 160, 130, 102, and 77. By understanding the mechanistic basis for the formation of these ions, researchers can leverage mass spectrometry as a powerful tool for rapid and definitive structural confirmation. The protocols and data presented in this guide serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences, enabling them to apply these principles to their own analytical challenges.

References

-

ResearchGate. Mass spectrum fragmentation of compounds 1. [Link]

-

ResearchGate. (PDF) MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. [Link]

-

eGyanKosh. Unit-13 FRAGMENTATION PATTERN-II. [Link]

-

NIST WebBook. 4-Nitrocinnamaldehyde. [Link]

-

PubChem. 4-Nitrocinnamaldehyde. [Link]

-

NIST WebBook. 4-Nitrocinnamaldehyde IR Spectrum. [Link]

-